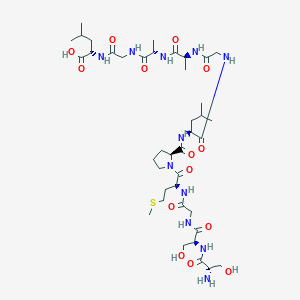
Pep1-AGL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Analog of Pep1-TGL, a peptide containing the /'TGL/' motif that corresponds to the C-terminus of the AMPA receptor GluR1 subunit.
Aplicaciones Científicas De Investigación
Inhibition of Plant Peroxidase Activity : Pep1, identified as Protein essential during penetration-1, plays a crucial role in the suppression of plant immune responses by inhibiting plant peroxidases. This inhibition helps fungal pathogens like Ustilago maydis, which causes corn smut, to establish biotrophic interactions with host plants like maize. Pep1 effectively inhibits peroxidase-driven oxidative bursts, thereby suppressing early immune responses of the host plant (Hemetsberger et al., 2012).
Conservation Across Fungal Species : The effector Pep1 is conserved across various smut fungi that infect both dicots and monocots. This conservation suggests that Pep1 plays a fundamental role in the virulence of biotrophic smut fungi and represents a novel strategy for establishing biotrophic interactions (Hemetsberger et al., 2015).
Role in Arabidopsis Defense Responses : In Arabidopsis, PEPR2 is identified as a second receptor for the defense-related Pep peptides, including Pep1. PEPR1 and PEPR2 are required to activate defense responses after Pep treatment. This identifies the significant role of Pep1 in enhancing resistance to pathogens and inducing transcription of defense-related genes in Arabidopsis (Yamaguchi et al., 2010).
Release from Protein Precursors : Pep1 is released from its precursor protein by Ca2+-activated metacaspases upon cell membrane rupture in damaged tissues. This release is crucial for its function as an immune modulator in plant defense against herbivores and pathogens (Hou et al., 2019).
Impact on Disease and Virulence : Misexpression of the opaque-phase-specific gene PEP1 (SAP1) in Candida albicans, which encodes a secreted aspartyl proteinase, has been shown to increase virulence in a mouse model of cutaneous infection. This illustrates the role of PEP1 in phase-specific virulence and pathogenicity (Kvaal et al., 1999).
Regulation of Root Immune Responses in Arabidopsis : Pep1 regulates root immune responses and root growth by affecting reactive oxygen species (ROS) formation in Arabidopsis. This study shows that Pep1-PEPRs signaling pathway is vital in regulating root immune response and growth, demonstrating a crosstalk between Pep1 and ROS signaling (Jing et al., 2020).
Propiedades
Nombre del producto |
Pep1-AGL |
|---|---|
Fórmula molecular |
C40H69N11O14S |
Peso molecular |
960.11 |
Nombre IUPAC |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C40H69N11O14S/c1-20(2)13-26(36(60)43-15-30(54)45-23(6)34(58)46-22(5)33(57)42-16-32(56)48-27(40(64)65)14-21(3)4)49-38(62)29-9-8-11-51(29)39(63)25(10-12-66-7)47-31(55)17-44-37(61)28(19-53)50-35(59)24(41)18-52/h20-29,52-53H,8-19,41H2,1-7H3,(H,42,57)(H,43,60)(H,44,61)(H,45,54)(H,46,58)(H,47,55)(H,48,56)(H,49,62)(H,50,59)(H,64,65)/t22-,23-,24-,25-,26-,27-,28-,29-/m0/s1 |
SMILES |
CC(C)CC(C(=O)NCC(=O)NC(C)C(=O)NC(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCSC)NC(=O)CNC(=O)C(CO)NC(=O)C(CO)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



